Arsine sulfide, trimethyl-
Description
Trimethylarsine sulfide (Me₃AsS) is an organoarsenic compound with the molecular formula C₃H₉AsS. It belongs to the class of tertiary arsine sulfides, synthesized by reacting tertiary arsines (e.g., trimethylarsine) with elemental sulfur. The reaction typically occurs in benzene at 90–100°C or in a sealed tube without solvent at 100–120°C . This compound is notable for its role in forming coordination complexes with transition metals, where the sulfur atom acts as a ligand . Unlike inorganic arsenic sulfides (e.g., arsenic trisulfide, As₂S₃), trimethylarsine sulfide is organometallic, which confers distinct chemical and physical properties, such as higher volatility and solubility in organic solvents .
Properties
CAS No. |
26386-93-6 |
|---|---|
Molecular Formula |
C3H9AsS |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
trimethyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C3H9AsS/c1-4(2,3)5/h1-3H3 |
InChI Key |
POPXJRHXSZWPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Arsine sulfide, trimethyl- can be synthesized by treating arsenic oxide with trimethylaluminium. The reaction is as follows:
As2O3+1.5[AlMe3]2→2AsMe3+3/n(MeAl-O)n
This reaction involves the reduction of arsenic oxide by trimethylaluminium, resulting in the formation of trimethylarsine, which can then be further processed to obtain arsine sulfide, trimethyl-.
Industrial Production Methods: Industrial production of high-purity arsenic compounds, including arsine sulfide, trimethyl-, involves complex processes such as sublimation, fractional distillation, and electrochemical methods. These methods ensure the removal of impurities and the production of high-purity compounds suitable for advanced applications .
Chemical Reactions Analysis
Types of Reactions: Arsine sulfide, trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Arsine sulfide, trimethyl- can be oxidized by oxygen to form trimethylarsine oxide (TMAO). The reaction is exothermic and can initiate combustion:
Oxidation: AsMe3+21O2→OAsMe3
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various organoarsenic compounds.
Major Products: The major products formed from these reactions include trimethylarsine oxide and other organoarsenic derivatives .
Scientific Research Applications
Arsine sulfide, trimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing other organoarsenic compounds.
Biology: Research on microbial action on inorganic arsenic forms has shown that arsine sulfide, trimethyl- can be a byproduct of microbial metabolism.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is used in the microelectronics industry as a source of arsenic for semiconductor materials.
Mechanism of Action
The mechanism of action of arsine sulfide, trimethyl- involves its interaction with molecular targets and pathways. In biological systems, it can undergo methylation to form less toxic, volatile compounds. The compound can also act as a ligand, forming complexes with metals and influencing various chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethylarsine sulfide shares structural and synthetic similarities with other tertiary arsine sulfides but differs in reactivity, stability, and applications. Below is a detailed comparison:
Reactivity and Stability
- Hydrolysis : Me₃AsS cationic complexes (e.g., [H₂B(Me₃AsS)₂]⁺) hydrolyze rapidly in cold water due to weak As–S bonds and poor boron shielding . In contrast, tri(4-methylphenyl)arsine sulfide resists hydrolysis owing to hydrophobic aryl groups .
- Thermal Stability : Me₃AsS decomposes at moderate temperatures, while bisamine arsine sulfides (e.g., H₂B(NR₃)₂⁺ salts) remain stable up to 180°C .
- Acid Reactivity: Like arsenic trisulfide (As₂S₃), Me₃AsS reacts with strong acids (HCl, H₂SO₄) to release toxic arsine (AsH₃) and hydrogen sulfide (H₂S) . However, As₂S₃ is inorganic and reacts more violently with oxidizers (e.g., KClO₃) .
Data Table: Key Properties of Trimethylarsine Sulfide and Analogues
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